
2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone, also known as DFIO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of indole-based compounds and has been shown to possess a wide range of biochemical and physiological properties. In
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone is not fully understood, but it is thought to involve the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone has been shown to inhibit the activity of HDACs, leading to an increase in histone acetylation and the activation of certain genes.
Biochemical and Physiological Effects:
2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been investigated for its potential to treat cancer, Alzheimer's disease, and other conditions. 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. It has also been shown to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be produced in large quantities with high purity. It has been extensively studied, and its mechanism of action is well understood. However, 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. It can also be challenging to work with due to its high potency and toxicity.
Direcciones Futuras
There are several future directions for research on 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone. Another area of research is the investigation of 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone as a potential treatment for other conditions, such as inflammatory diseases and viral infections. Additionally, the long-term effects of 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone need to be studied further to determine its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biochemical and physiological properties and has been investigated as a potential treatment for various conditions. 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential of 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone as a therapeutic agent.
Métodos De Síntesis
2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone can be synthesized by reacting 5,7-difluoro-2,3-dihydroindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism and yields 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone as a white solid with a high degree of purity. The synthesis of 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone has been optimized, and it is now possible to produce large quantities of the compound with high yield and reproducibility.
Aplicaciones Científicas De Investigación
2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone has been used extensively in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell differentiation. The inhibition of HDACs by 2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer.
Propiedades
IUPAC Name |
2-chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2NO/c11-5-9(15)14-2-1-6-3-7(12)4-8(13)10(6)14/h3-4H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGYAMMWYYLXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5,7-difluoro-2,3-dihydroindol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide](/img/structure/B2943334.png)
![N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943335.png)
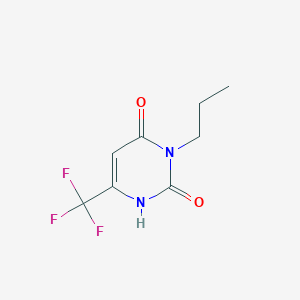

![3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2943340.png)
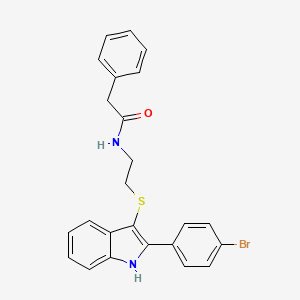
![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2943347.png)
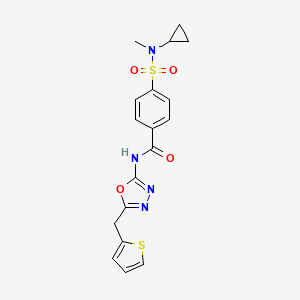
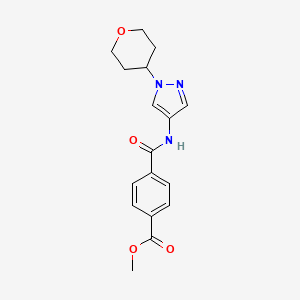
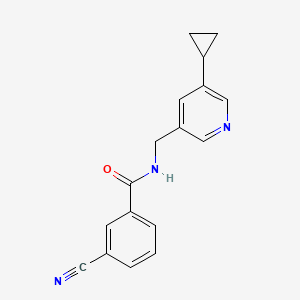
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2943353.png)
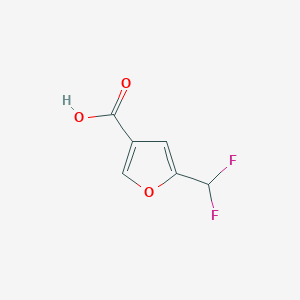
![ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2943356.png)
![N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2943357.png)